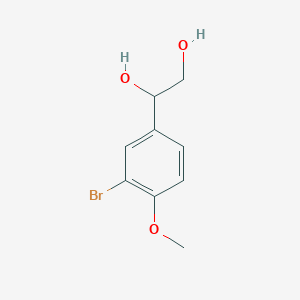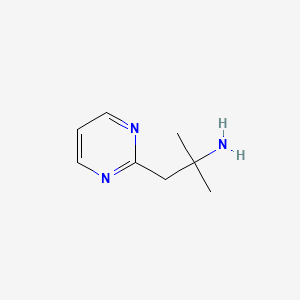
3-(3,5-Dimethylbenzyl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethylbenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 3,5-dimethylbenzyl group and a hydroxyl group at the third position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylbenzyl)piperidin-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors or hydrogenation of pyridine derivatives.
Introduction of the 3,5-Dimethylbenzyl Group: This step involves the alkylation of the piperidine ring with 3,5-dimethylbenzyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Types of Reactions:
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding piperidine derivative.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated piperidine derivatives.
Substitution Products: Various substituted piperidine derivatives.
科学的研究の応用
3-(3,5-Dimethylbenzyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
作用機序
The mechanism of action of 3-(3,5-Dimethylbenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
類似化合物との比較
3-Benzylpiperidin-3-ol: Lacks the dimethyl substitution on the benzyl group.
3-(3-Methylbenzyl)piperidin-3-ol: Has only one methyl group on the benzyl ring.
3-(4-Methylbenzyl)piperidin-3-ol: The methyl group is positioned differently on the benzyl ring.
Uniqueness: 3-(3,5-Dimethylbenzyl)piperidin-3-ol is unique due to the specific substitution pattern on the benzyl group, which may confer distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
3-[(3,5-dimethylphenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-11-6-12(2)8-13(7-11)9-14(16)4-3-5-15-10-14/h6-8,15-16H,3-5,9-10H2,1-2H3 |
InChIキー |
HLIWCUSDMPNREZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)CC2(CCCNC2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


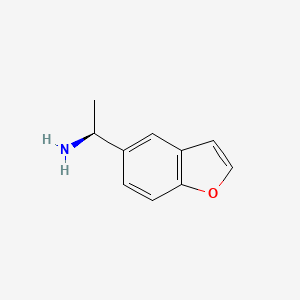
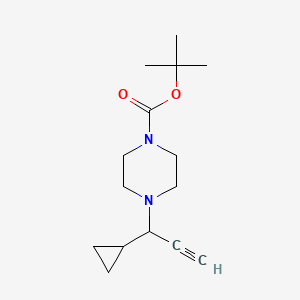

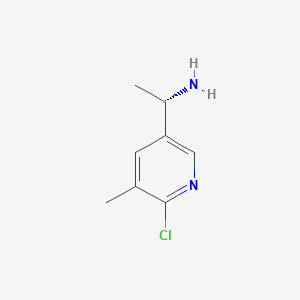
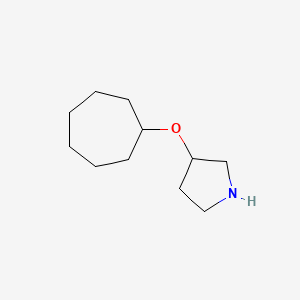
![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
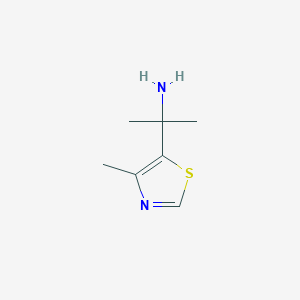
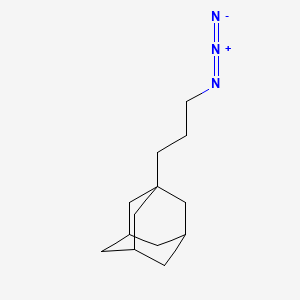
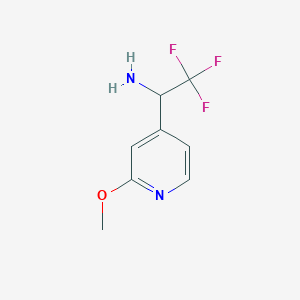
![4-[(4-Bromo-3-fluorophenyl)oxy]piperidine](/img/structure/B13604983.png)
